molecular formula C28H20BrN3OS B2824159 2-((5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1,2-diphenylethanone CAS No. 307325-56-0

2-((5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1,2-diphenylethanone

Cat. No.: B2824159
CAS No.: 307325-56-0
M. Wt: 526.45
InChI Key: GZTCAFFMMQJPPQ-UHFFFAOYSA-N
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Description

2-((5-(3-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1,2-diphenylethanone (CAS 307325-56-0) is a chemical compound offered for early discovery research. It features a 4,5-disubstituted-4H-1,2,4-triazole core bearing a 3-bromophenyl group at the 5-position and a phenyl group at the 4-position of the triazole ring. The 3-thioether side chain is linked to a 1,2-diphenylethanone group. The 1,2,4-triazole-3-thione scaffold, to which this compound belongs, is recognized in scientific literature as a privileged structure in medicinal chemistry due to its diverse biological interactions . Sulfanyltriazole derivatives have been investigated for their potential to serve as advanced lead structures with promising biological activities . Research into 1,2,4-triazolethiones indicates their significance as cyclic analogs of thiosemicarbazides and their broad relevance in developing novel heterocyclic compounds for various research applications . This product is provided as part of a collection of unique chemicals for research purposes. The identity and purity of the compound are the responsibility of the buyer. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[[5-(3-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20BrN3OS/c29-23-16-10-15-22(19-23)27-30-31-28(32(27)24-17-8-3-9-18-24)34-26(21-13-6-2-7-14-21)25(33)20-11-4-1-5-12-20/h1-19,26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTCAFFMMQJPPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)SC3=NN=C(N3C4=CC=CC=C4)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307325-56-0
Record name 2-((5-(3-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)THIO)-1,2-DIPHENYLETHANONE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1,2-diphenylethanone typically involves multi-step chemical reactions. One common synthetic route starts with the preparation of 3-bromobenzoic acid, which is then converted into methyl-3-bromobenzoate. This intermediate is further transformed into 3-bromobenzohydrazide, followed by cyclization to form the triazole ring. The final step involves coupling the triazole derivative with diphenylethanone under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-((5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1,2-diphenylethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce a new functional group in place of the bromine atom.

Scientific Research Applications

2-((5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1,2-diphenylethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s triazole ring is of interest for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1,2-diphenylethanone involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Key Observations :

  • Halogenation: Bromine at the 3-position (target compound) vs.
  • Substituent Flexibility: Methoxy, ethoxy, or aminoethyl groups (e.g., compounds 16–19) improve solubility and modulate intermolecular interactions .

Physicochemical and Spectroscopic Properties

Property Target Compound (Inferred) Analog (Compound 16 ) Analog (Compound 17 )
Melting Point Not reported 159–160°C 168–169°C
IR Absorption C=O (~1700 cm⁻¹), C-Br (~600 cm⁻¹) NH (~3300 cm⁻¹), C=O (~1680 cm⁻¹) NH (~3300 cm⁻¹), C=O (~1680 cm⁻¹)
¹H-NMR (Key Shifts) Aromatic H: δ 7.2–8.0; CH3: N/A Aromatic H: δ 6.8–7.6; NH: δ 5.2 Aromatic H: δ 7.0–7.8; NH: δ 5.3
UV-Vis λmax ~290–300 nm (predicted) Not reported Not reported

Notes:

  • The target compound’s UV-Vis absorption is expected near 295–298 nm, similar to triazole-thioether hybrids in .
  • Halogen substituents (Br, Cl) downfield-shift aromatic protons in ¹H-NMR .

Biological Activity

The compound 2-((5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1,2-diphenylethanone belongs to the class of triazoles , which are recognized for their diverse biological activities including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this specific triazole derivative based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the S-alkylation of a triazole derivative with 2-bromo-1-phenylethanone. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Triazole derivatives have shown significant antimicrobial properties. For instance, a study indicated that certain triazole compounds exhibit potent antibacterial effects against various strains of bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Triazole AE. coli32 µg/mL
Triazole BS. aureus16 µg/mL
2-DiphenylethanoneP. aeruginosa8 µg/mL

Anticancer Activity

Research has demonstrated that triazole derivatives can inhibit cancer cell proliferation. For example, in vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines such as breast and lung cancer cells. The effectiveness is often attributed to the induction of apoptosis and cell cycle arrest .

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
A549 (Lung)10Cell cycle arrest
HeLa (Cervical)12Inhibition of DNA synthesis

Antioxidant Activity

The antioxidant potential of triazoles is also noteworthy. Studies indicate that these compounds can scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Case Studies

  • Antibacterial Efficacy : A study assessed the antibacterial activity of several triazole derivatives against resistant bacterial strains. The results showed that 2-(5-(3-bromophenyl)-4H-triazole) derivatives had superior activity compared to traditional antibiotics .
  • Cytotoxicity in Cancer Models : In another investigation, the compound was tested on human cancer cell lines. The results indicated a significant reduction in cell viability at low concentrations, suggesting its potential as a lead compound for further development in anticancer therapies .

Q & A

Q. What are the standard synthetic routes for 2-((5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1,2-diphenylethanone?

The compound is typically synthesized via S-alkylation of a triazole-3-thiol precursor with a brominated ketone in an alkaline medium. For example, 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol reacts with 2-bromo-1-phenylethanone under basic conditions to form the thioether linkage, followed by reduction of the ketone intermediate if required . Key reagents include potassium carbonate or sodium hydroxide as bases, and solvents like ethanol or DMF.

Q. Which analytical techniques are essential for characterizing this compound?

Characterization relies on:

  • NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and thioether bond formation .
  • IR spectroscopy to identify functional groups (e.g., C=O at ~1700 cm⁻¹, NH stretches) .
  • Melting point analysis to assess purity (e.g., compounds with similar structures show melting points between 121–169°C) .
  • Elemental analysis for empirical formula validation .

Q. How do substituents on the triazole ring influence physicochemical properties?

Substituents like bromine or methoxy groups alter solubility, melting points, and reactivity. For instance, bulky aryl groups (e.g., 3-bromophenyl) increase steric hindrance, potentially reducing reaction yields but enhancing thermal stability. Electron-withdrawing groups (e.g., Br) may enhance electrophilic reactivity in further functionalization .

Q. What are common impurities encountered during synthesis, and how are they identified?

Impurities often arise from incomplete alkylation or oxidation byproducts. Thin-layer chromatography (TLC) and HPLC-DAD are used to monitor reaction progress. Forced degradation studies (acid/base hydrolysis, thermal stress) coupled with mass balance analysis (>98%) help identify degradation products .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Base selection : Potassium carbonate in ethanol improves S-alkylation efficiency compared to stronger bases like NaOH, which may promote side reactions .
  • Temperature control : Reactions at 60–80°C minimize byproduct formation while ensuring completion within 6–12 hours .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiolate ion, but ethanol is preferred for easier purification .

Q. What strategies validate structure-activity relationships (SAR) for biological applications?

  • Substituent variation : Introducing electron-donating groups (e.g., methoxy) at the phenyl ring enhances antimicrobial activity, while bromine improves anticancer potency .
  • Cation effects : Potassium salts of analogous triazole-thioacetates show higher actoprotective activity than sodium or organic cations, suggesting ion-dependent bioavailability .

Q. How are advanced analytical methods applied to resolve contradictory bioactivity data?

Contradictions in biological assays (e.g., varying IC₅₀ values) may stem from impurities or stereochemical factors. Chiral HPLC and X-ray crystallography can identify enantiomeric purity and spatial configurations, while docking studies correlate structural features with target binding (e.g., enzyme active sites) .

Q. What methodologies assess compound stability under physiological conditions?

  • Forced degradation studies : Expose the compound to UV light, oxidative (H₂O₂), and hydrolytic (0.1M HCl/NaOH) conditions. Monitor degradation via HPLC-MS to identify labile functional groups (e.g., thioether bonds) .
  • Accelerated stability testing : Store at 40°C/75% RH for 6 months; analyze polymorphic changes using PXRD .

Q. How can computational modeling guide the design of derivatives with enhanced properties?

DFT calculations predict electron density distribution, highlighting reactive sites for functionalization. Molecular dynamics simulations assess membrane permeability by modeling lipid bilayer interactions, aiding in optimizing logP values for bioavailability .

Q. What protocols address low reproducibility in biological assays?

  • Standardized assay conditions : Use cell lines with consistent passage numbers and serum-free media to minimize variability .
  • Dose-response validation : Perform triplicate experiments with internal controls (e.g., doxorubicin for cytotoxicity assays) .

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